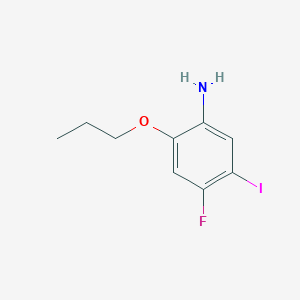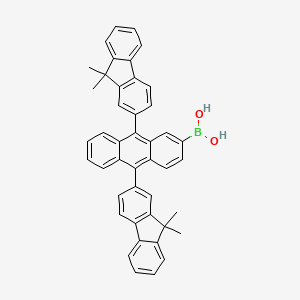
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boronic acid functional group attached to an anthracene core, which is further substituted with two 9,9-dimethyl-9H-fluoren-2-yl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Métodos De Preparación
The synthesis of (9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate to facilitate the coupling process .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science, particularly in the development of organic semiconductors and light-emitting materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain medical applications.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mecanismo De Acción
The mechanism of action of (9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the compound’s unique structural features allow it to participate in π-π stacking interactions and other non-covalent interactions, which can influence its behavior in various environments .
Comparación Con Compuestos Similares
(9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: A simpler anthracene derivative used in organic electronics and photophysics.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in light-emitting applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: A precursor in the synthesis of various fluorene-based compounds
The uniqueness of this compound lies in its combination of boronic acid functionality with the anthracene and fluorene moieties, providing a versatile platform for diverse applications .
Propiedades
Fórmula molecular |
C44H35BO2 |
|---|---|
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
[9,10-bis(9,9-dimethylfluoren-2-yl)anthracen-2-yl]boronic acid |
InChI |
InChI=1S/C44H35BO2/c1-43(2)37-15-9-7-11-29(37)31-20-17-26(23-39(31)43)41-33-13-5-6-14-34(33)42(36-25-28(45(46)47)19-22-35(36)41)27-18-21-32-30-12-8-10-16-38(30)44(3,4)40(32)24-27/h5-25,46-47H,1-4H3 |
Clave InChI |
YKMWTPQZAOXQIJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


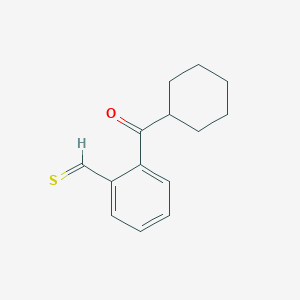
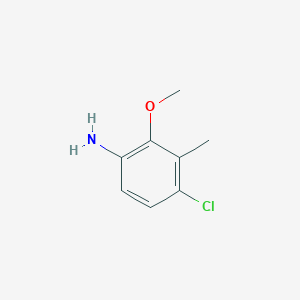

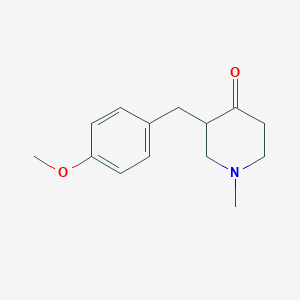
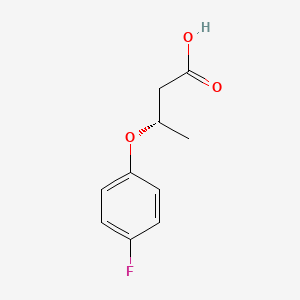

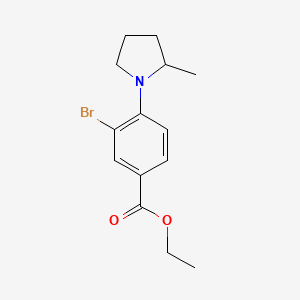
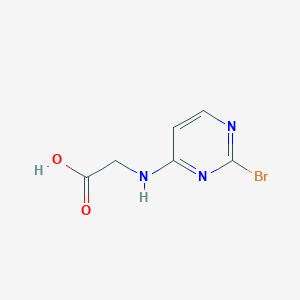
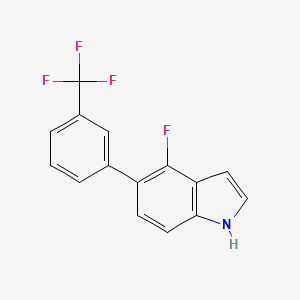
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)
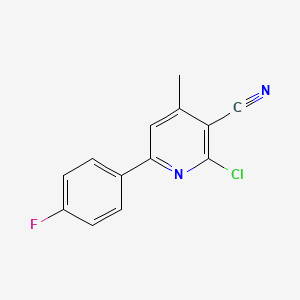
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)
